molecular formula C11H13NO4 B8506928 2-Hydroxy-4-(4-morpholinyl)benzoic acid CAS No. 404009-36-5

2-Hydroxy-4-(4-morpholinyl)benzoic acid

Cat. No.: B8506928
CAS No.: 404009-36-5
M. Wt: 223.22 g/mol
InChI Key: MWVYFJVAAQJALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-morpholin-4-yl-benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-morpholin-4-yl-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps: The hydroxybenzoic acid is reacted with morpholine in the presence of a catalyst to form the desired product. The reaction may involve heating and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-4-morpholin-4-yl-benzoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives with different oxidation states.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-Hydroxy-4-morpholin-4-yl-benzoic acid has a wide range of scientific research applications, including:

Chemistry

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block for the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-morpholin-4-yl-benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group and morpholine ring play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic Acid:

    4-Morpholinobenzoic Acid: Similar structure but with different substitution patterns.

Uniqueness

2-Hydroxy-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the hydroxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

404009-36-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-hydroxy-4-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C11H13NO4/c13-10-7-8(1-2-9(10)11(14)15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)

InChI Key

MWVYFJVAAQJALF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxy-4-morpholin-4-yl-benzoic acid methyl ester (4.6 g; 19.4 mmol) in MeOH (120 mL) was added water (60 mL) and lithium hydroxide hydrate (4.08 g; 97 mmol). The resulting mixture was heated to 80° C. for 15 hours. The resulting mixture then was washed with EtOAc (3×60 mL), and cooled to 0° C. and acidified with 2 N aqueous hydrochloric acid to pH 4. The resulting precipitate was collected on a Buchner funnel with suction, washed with water, and air dried to provide the acid (4.16 g; 96%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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